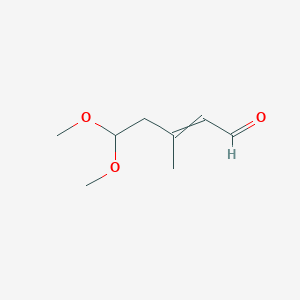
5,5-Dimethoxy-3-methylpent-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethoxy-3-methylpent-2-enal: is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of two methoxy groups and an aldehyde group attached to a pentene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethoxy-3-methylpent-2-enal can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentene with dimethyl sulfate in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:
Reagents: 3-methyl-2-pentene, dimethyl sulfate, base (e.g., sodium hydroxide)
Conditions: Room temperature, followed by oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dimethoxy-3-methylpent-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides, amines
Major Products:
Oxidation: 5,5-Dimethoxy-3-methylpentanoic acid
Reduction: 5,5-Dimethoxy-3-methylpent-2-enol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: 5,5-Dimethoxy-3-methylpent-2-enal is used as an intermediate in organic synthesis
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its reactivity makes it a versatile building block for various chemical products.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethoxy-3-methylpent-2-enal depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The methoxy groups can also participate in substitution reactions, providing versatility in synthetic applications.
Comparación Con Compuestos Similares
3-Methyl-2-pentene: A precursor in the synthesis of 5,5-Dimethoxy-3-methylpent-2-enal.
5,5-Dimethoxy-2-pentanone: Similar structure but with a ketone group instead of an aldehyde.
5,5-Dimethoxy-3-methylpentanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both methoxy and aldehyde groups on the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
111728-22-4 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
5,5-dimethoxy-3-methylpent-2-enal |
InChI |
InChI=1S/C8H14O3/c1-7(4-5-9)6-8(10-2)11-3/h4-5,8H,6H2,1-3H3 |
Clave InChI |
QJGAQZJISATUNI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=O)CC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
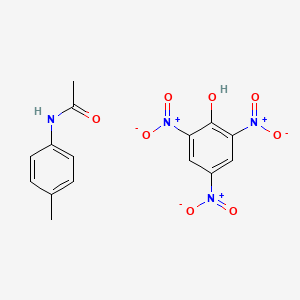
![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
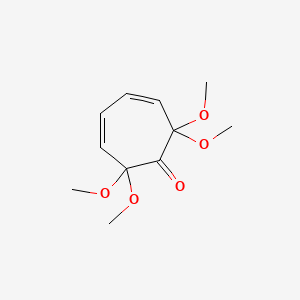
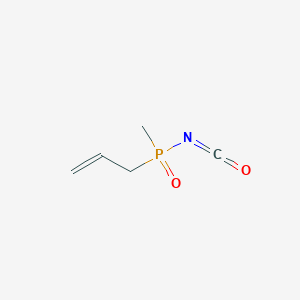
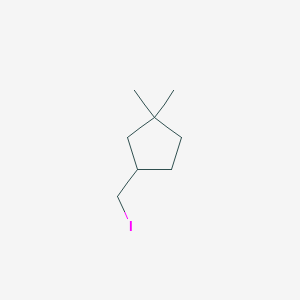
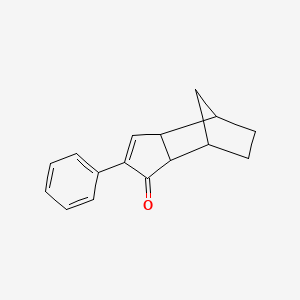
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
